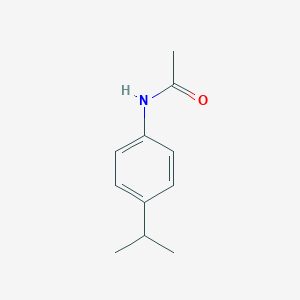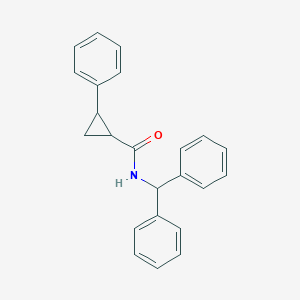
N-(Diphenylmethyl)-2-phenylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Diphenylmethyl)-2-phenylcyclopropane-1-carboxamide, commonly referred to as DPC, is a cyclopropane-based compound with potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
DPC acts as a positive allosteric modulator of GABAA receptors, binding to a site distinct from the benzodiazepine binding site. This results in an increase in the potency and efficacy of GABA, the major inhibitory neurotransmitter in the brain. DPC has been shown to enhance the effects of GABA in a concentration-dependent manner, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane.
Efectos Bioquímicos Y Fisiológicos
DPC has been shown to have anxiolytic effects in animal models, reducing anxiety-related behaviors without affecting locomotor activity or memory. The compound has also been found to have anticonvulsant properties, reducing the severity and frequency of seizures in animal models. In addition, DPC has been shown to enhance the effects of other GABAA receptor modulators such as benzodiazepines, suggesting that it may have therapeutic potential for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DPC is its high potency and selectivity for GABAA receptors. This makes it a useful tool for studying the role of GABAA receptors in neuronal function and behavior. However, one limitation of DPC is its relatively short duration of action, which may limit its usefulness in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on DPC. One area of interest is the development of more potent and selective GABAA receptor modulators based on the structure of DPC. Another area of interest is the investigation of the therapeutic potential of DPC for anxiety disorders and other neurological conditions. Finally, further studies are needed to elucidate the mechanism of action and physiological effects of DPC, as well as its potential limitations and side effects.
Métodos De Síntesis
Several methods have been reported for the synthesis of DPC. One of the most commonly used methods involves the reaction of 2-phenylcyclopropane-1-carboxylic acid with diphenylmethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with a reducing agent such as lithium aluminum hydride to obtain DPC in high yield and purity.
Aplicaciones Científicas De Investigación
DPC has potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to act as a positive allosteric modulator of GABAA receptors, which are involved in the regulation of neuronal excitability and anxiety. DPC has also been found to enhance the effects of other GABAA receptor modulators such as benzodiazepines, suggesting that it may have therapeutic potential for anxiety disorders.
Propiedades
Número CAS |
5230-70-6 |
|---|---|
Nombre del producto |
N-(Diphenylmethyl)-2-phenylcyclopropane-1-carboxamide |
Fórmula molecular |
C23H21NO |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
N-benzhydryl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C23H21NO/c25-23(21-16-20(21)17-10-4-1-5-11-17)24-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-22H,16H2,(H,24,25) |
Clave InChI |
KHDFIBIXXCAAKP-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C(C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



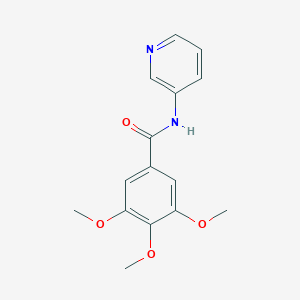
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)
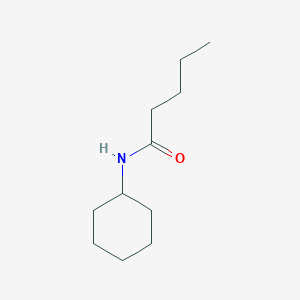
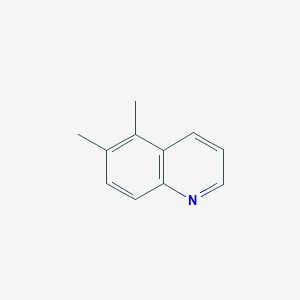

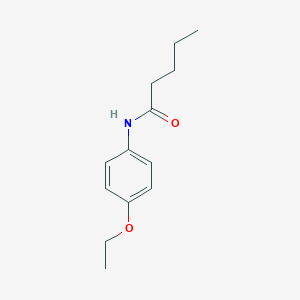
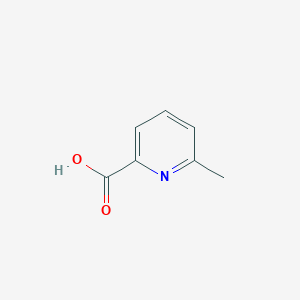

![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
